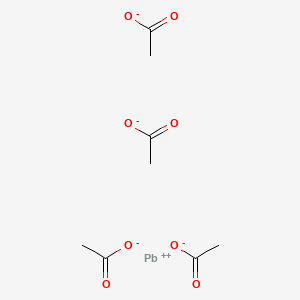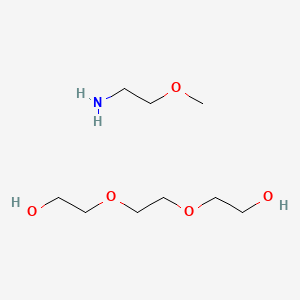
Methyl-PEG4-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-PEG4-Amine: is a compound with the molecular formula C6H15NO3 . It is also known by other names such as 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine and Triglycolamine . This compound is a clear liquid that is colorless to light yellow and is used as an intermediate in organic synthesis and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-PEG4-Amine involves multiple steps. One common method involves the reaction of BP103a01 with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at 50°C for 3 hours. The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate (EA), dried, and concentrated to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: SOCl2, PBr3, in solvents like dichloromethane (DCM) or chloroform.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl-PEG4-Amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of polymers, surfactants, and other specialty chemicals .
Biology: In biological research, this compound is used in the synthesis of bioconjugates and as a linker in the preparation of drug delivery systems. It helps in the modification of biomolecules to enhance their solubility and stability .
Medicine: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the formulation of drug delivery systems to improve the bioavailability of drugs .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It acts as a solvent and a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of Methyl-PEG4-Amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular transport .
Comparación Con Compuestos Similares
- Triethylene glycol monoamine
- Triglycolamine
- 3,6,9-Trioxadecylamine
- 8-Amino-3,6-dioxaoctanol
Comparison: Compared to similar compounds, Methyl-PEG4-Amine has unique properties such as higher solubility in water and organic solvents, making it more versatile in various applications. Its ability to form stable complexes with other molecules enhances its utility in chemical synthesis and pharmaceutical formulations .
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol;2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4.C3H9NO/c7-1-3-9-5-6-10-4-2-8;1-5-3-2-4/h7-8H,1-6H2;2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMRMFVRBSGZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN.C(COCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
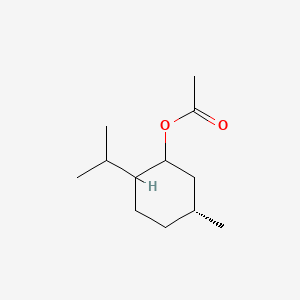
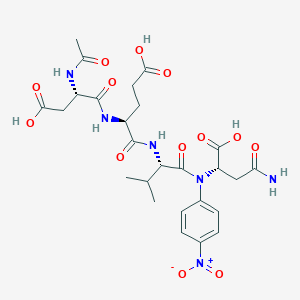
![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)
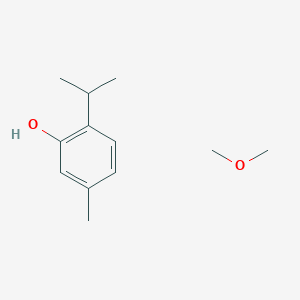
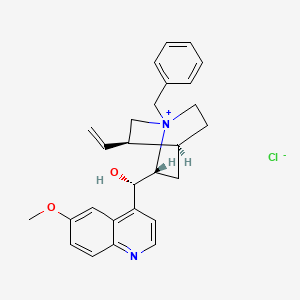

![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
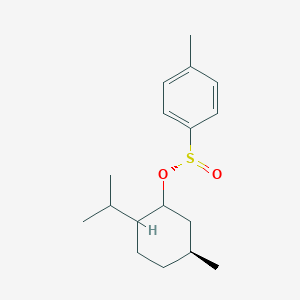
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)

